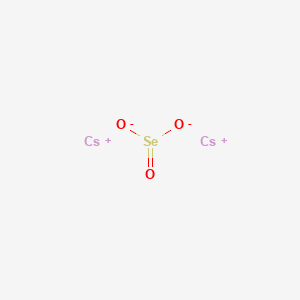

Dicesium selenite

説明

Dicesium selenite (Cs₂SeO₃) is an inorganic compound comprising cesium cations (Cs⁺) and selenite anions (SeO₃²⁻). As a selenite salt, it shares structural similarities with other alkali metal selenites, such as sodium selenite (Na₂SeO₃) and potassium selenite (K₂SeO₃). The cesium ion’s larger ionic radius (1.88 Å vs. 1.02 Å for Na⁺) influences its solubility, lattice stability, and reactivity.

特性

CAS番号 |

15586-47-7 |

|---|---|

分子式 |

Cs2O3Se |

分子量 |

392.78 g/mol |

IUPAC名 |

dicesium;selenite |

InChI |

InChI=1S/2Cs.H2O3Se/c;;1-4(2)3/h;;(H2,1,2,3)/q2*+1;/p-2 |

InChIキー |

GHJWFYKYSBLTHI-UHFFFAOYSA-L |

SMILES |

[O-][Se](=O)[O-].[Cs+].[Cs+] |

正規SMILES |

[O-][Se](=O)[O-].[Cs+].[Cs+] |

他のCAS番号 |

15586-47-7 |

同義語 |

dicesium selenite |

製品の起源 |

United States |

類似化合物との比較

Chemical Structure and Physical Properties

Selenite compounds (SeO₃²⁻) form diverse structures depending on the cation. For example:

- Sodium selenite (Na₂SeO₃): Forms monoclinic crystals with a layered structure, highly soluble in water (920 g/L at 20°C).

- Potassium selenite (K₂SeO₃) : Exhibits orthorhombic symmetry with moderate solubility (547 g/L at 20°C).

- Dicesium selenite (Cs₂SeO₃) : Expected to have higher solubility than Na/K analogs due to Cs⁺’s lower charge density, though experimental data are scarce.

Table 1: Physical Properties of Selected Selenite Compounds

| Compound | Molecular Weight (g/mol) | Solubility (g/L, 20°C) | Crystal System |

|---|---|---|---|

| Na₂SeO₃ | 172.94 | 920 | Monoclinic |

| K₂SeO₃ | 221.15 | 547 | Orthorhombic |

| Cs₂SeO₃ (predicted) | 478.72 | >1000 (estimated) | Not reported |

Toxicity and Pro-Oxidant Activity

Selenite compounds are pro-oxidants, generating reactive oxygen species (ROS) that induce oxidative stress. Key comparisons:

- Sodium selenite : At 30 μM, inhibits NF-κB binding and induces apoptosis in cancer cells . Higher doses (>100 μM) cause necroptosis-like cell death in HeLa cells (IC₅₀ = 5 μM) .

- Selenodiglutathione: Similar IC₅₀ (5 μM) but triggers apoptosis via protein thiol glutathionylation .

- Dicesium selenite : Expected to share redox activity, but cesium’s low biological prevalence may alter bioavailability and toxicity.

Table 2: Cytotoxic Effects of Selenium Compounds

| Compound | IC₅₀ (μM) | Cell Death Mechanism | Key Target |

|---|---|---|---|

| Sodium selenite | 5 | Necroptosis-like | NF-κB, ROS |

| Selenodiglutathione | 5 | Apoptosis-like | Protein thiols |

| Selenate (Na₂SeO₄) | >100 | Minimal cytotoxicity | Selenium metabolism |

| p-XSC (organic Se) | 20 | Apoptosis (more potent) | Caspase activation |

Absorption and Retention

Alkali metal selenites exhibit distinct absorption profiles:

Table 3: Comparative Absorption in Infants

| Compound | Apparent Absorption (%) | Urinary Excretion (%) | Retention (%) |

|---|---|---|---|

| Sodium selenite | 75 | 15 | 60 |

| Sodium selenate | 90 | 30 | 60 |

Structural Complexity and Isomerism

Uranyl selenites demonstrate structural diversity with isomers differing in selenite/selenate connectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。